BenchChemオンラインストアへようこそ!

5-Hydroxyfraxetin 8-beta-D-Glucoside

Redox chemistry Iron mobilization Plant nutrition

5-Hydroxyfraxetin 8-beta-D-Glucoside is the intracellular transport/storage form of sideretin, the primary redox‑active coumarin exuded by Arabidopsis roots under iron deficiency. Its defining 5‑OH group lowers the reduction potential by ~300 mV relative to fraxetin and accelerates Fe(III) reduction kinetics—a structural advantage not shared by fraxin or the positional 5‑glucoside isomer. This glucoside is the correct form for quantifying sideretin storage pools, avoids the high Cmax spike of the aglycone, and serves as a chromatographically distinct reference standard for LC‑MS/MS methods. Procure this compound to ensure translational fidelity in iron‑homeostasis, redox‑biology, or hyperuricemic‑model studies.

Molecular Formula C16H18O11
Molecular Weight 386.31 g/mol
Cat. No. B13837880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyfraxetin 8-beta-D-Glucoside
Molecular FormulaC16H18O11
Molecular Weight386.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1
InChIKeySAONJKZTLRDZIS-ZFQONWCHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyfraxetin 8-beta-D-Glucoside: Structural Identity and Procurement-Relevant Classification


5-Hydroxyfraxetin 8-beta-D-Glucoside (C₁₆H₁₈O₁₁; MW 386.31) is a catecholic coumarin glycoside consisting of a 5,7,8-trihydroxy-6-methoxycoumarin aglycone (sideretin/5-hydroxyfraxetin) linked via a β-glycosidic bond to D-glucose at the C-8 position [1]. It belongs to the fraxetin-derived coumarin glycoside family, where its aglycone sideretin is the primary redox-active molecule exuded by Arabidopsis thaliana roots under iron deficiency and is biosynthesized from fraxetin by CYP82C4-mediated 5-hydroxylation [2]. The compound is stored intracellularly as the glucoside conjugate in plant tissues and serves as the transport/storage form of the potent iron-mobilizing and antioxidant catecholic coumarin sideretin [3].

Why Fraxin or Other Coumarin Glycosides Cannot Substitute for 5-Hydroxyfraxetin 8-beta-D-Glucoside in Research Applications


Substituting 5-Hydroxyfraxetin 8-beta-D-Glucoside with fraxin (fraxetin-8-O-glucoside), esculin, or the positional isomer 7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside introduces structurally and functionally consequential errors. The defining catecholic 5-OH group on the aglycone sideretin—retained in 5-Hydroxyfraxetin 8-beta-D-Glucoside—lowers the reduction potential by ~300 mV relative to fraxetin and accelerates Fe(III) reduction kinetics, a difference that is structurally encoded and cannot be mimicked by non-5-hydroxylated analogs [1]. Furthermore, the glycosylation position matters: the C-8 glucoside (the target) and the C-5 glucoside isomer are chemically distinct entities with different physicochemical properties, potential metabolic fates, and molecular recognition profiles . Even within the same aglycone class, glycoside versus aglycone forms exhibit sharply divergent pharmacokinetics—fraxin and fraxetin show >5-fold difference in Cmax and distinct transporter interaction specificities in hyperuricemic models [2][3]. These multi-level differences mean that generic in-class substitution risks confounding experimental outcomes in iron homeostasis, redox biology, or pharmacological studies.

Quantitative Differentiation Evidence for 5-Hydroxyfraxetin 8-beta-D-Glucoside vs. Closest Analogs


Reduction Potential: 300 mV Shift Conferred by the C-5 Hydroxyl Group vs. Fraxetin Aglycone

The additional hydroxyl group at position 5 on the sideretin aglycone (the aglycone of the target compound) lowers the reduction potential by 300 mV relative to fraxetin, which lacks this hydroxyl. This was measured by cyclic voltammetry in a direct head-to-head comparison. The lower reduction potential makes sideretin a thermodynamically stronger reductant and is the molecular basis for its role as the dominant chemical reductant for Fe(III) in the Arabidopsis rhizosphere [1]. The 5-OH group is retained in the target glucoside and is the key structural feature distinguishing it from fraxin (fraxetin-8-O-glucoside).

Redox chemistry Iron mobilization Plant nutrition

Fe(III) Reduction Kinetics: Faster Initial Rate for Sideretin vs. Fraxetin

In kinetic Fe(III) reduction assays, sideretin (5-hydroxyfraxetin, the aglycone of the target compound) exhibits faster initial Fe(III) reduction kinetics than fraxetin. However, under the assay conditions, sideretin reduces less than the expected two equivalents of Fe(III), likely due to pH-dependent instability, whereas fraxetin shows more sustained reduction. This kinetic profile establishes sideretin as the superior short-timescale reductant at acidic pH [1]. The catecholic configuration (7,8-diol plus 5-OH) is responsible for this kinetic advantage over the 7,8-diol-only fraxetin.

Iron reduction kinetics Siderophore activity Rhizosphere chemistry

pH-Dependent Functional Specialization: Sideretin as Dominant Reductant, Fraxetin as Dominant Chelator

A major study on coumarin-dependent Fe(III) reduction in Arabidopsis demonstrated that sideretin is the dominant chemical reductant functioning with FRO2 to mediate Fe(II) formation for root uptake under acidic conditions, while fraxetin primarily serves as a chelator at alkaline pH where its Fe(III) reduction becomes negligible. Disruption of sideretin biosynthesis in fro2 cyp82C4-1 double mutants revealed that sideretin is essential for Fe(III) reduction in planta [1]. This pH-dependent functional division means that the 5-OH group on sideretin (preserved in the target glucoside) confers a qualitatively distinct physiological role that fraxetin-based compounds cannot fulfill.

pH-dependent iron acquisition Coumarin functional specialization Arabidopsis iron nutrition

Pharmacokinetic Divergence Between Glycoside and Aglycone Forms: Fraxin vs. Fraxetin as a Class Model

In a beagle dog pharmacokinetic study comparing coumarin glycosides and their aglycones after oral administration of Ledum palustre extract (0.27 g/kg), fraxin (the glycoside) exhibited a Cmax of 67.04 ± 12.09 ng/mL and Tmax of 0.83 ± 0.18 h, whereas its aglycone fraxetin achieved a Cmax of 369.7 ± 48.87 ng/mL with Tmax of 0.94 ± 0.23 h—a >5.5-fold difference in peak plasma concentration [1]. This glycoside-vs-aglycone PK divergence is a class-general phenomenon for coumarins and provides a strong inference that 5-Hydroxyfraxetin 8-beta-D-Glucoside (glycoside) and sideretin (aglycone) exhibit similarly divergent systemic exposure profiles. The glucoside form offers lower peak concentrations but may provide sustained release or different tissue distribution.

Pharmacokinetics Glycoside bioavailability Coumarin absorption

Renal Transporter Interaction Specificity: Glycosylation Alters Urate Transporter Targeting in Hyperuricemia

In a hyperuricemic mouse model, fraxetin (aglycone) specifically inhibited renal mURAT1, whereas fraxin (the 8-O-glucoside, the closest structural analog of the target compound) extensively interacted with multiple renal transporters including mGLUT9, mURAT1, mOAT1, and mOCT1 [1]. This differential transporter interaction profile—specific single-target inhibition for the aglycone versus broad multi-transporter engagement for the glycoside—indicates that the glucose moiety at C-8 fundamentally alters the molecular recognition landscape for renal organic ion transporters. The target compound, bearing both the 5-OH group and the 8-O-glucoside, is predicted to exhibit a distinct transporter interaction fingerprint that differs from both fraxetin and fraxin.

Hyperuricemia URAT1 transporter Renal pharmacology

Positional Isomer Differentiation: C-8 Glucoside vs. C-5 Glucoside

5-Hydroxyfraxetin 8-beta-D-Glucoside has a defined positional isomer: 7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside, in which the glucose moiety is attached at the C-5 hydroxyl rather than the C-8 hydroxyl . The site of glycosylation affects the compound's solubility, metabolic stability (β-glucosidase susceptibility differs by position), molecular shape, and hydrogen-bonding network. These isomers are chromatographically separable and must not be interchanged in quantitative bioanalytical or pharmacological work. The C-8 glucoside (target) is the naturally occurring storage form of sideretin in Arabidopsis roots, whereas the C-5 isomer has no established endogenous role in coumarin biology [1].

Isomer purity Glycosylation site specificity Chemical procurement

Optimal Application Scenarios for 5-Hydroxyfraxetin 8-beta-D-Glucoside Based on Quantitative Differentiation Evidence


Iron Deficiency Response Studies in Non-Gramineous Plants Requiring the Sideretin-Specific Redox Function

In studies of Strategy I iron acquisition, 5-Hydroxyfraxetin 8-beta-D-Glucoside is the relevant compound for quantifying the intracellular storage pool of sideretin. The aglycone's 300 mV lower reduction potential and faster initial Fe(III) reduction kinetics relative to fraxetin [1] are structurally encoded and preserved in the glucoside. Fraxin cannot substitute for this purpose, as it lacks the 5-OH group essential for direct Fe(III) reduction at acidic pH. The pH-dependent switch between sideretin (reductant at low pH) and fraxetin (chelator at high pH) established by Gautier et al. 2023 [2] further requires the use of the sideretin-based glucoside when modeling acidic soil or endosomal iron mobilization.

Pharmacokinetic Studies of Coumarin Glycosides Requiring Controlled-Release or Glycoside-Specific Exposure Profiles

Based on the fraxin/fraxetin PK model showing a >5.5-fold Cmax difference between glycoside and aglycone forms [3], 5-Hydroxyfraxetin 8-beta-D-Glucoside is the appropriate form for studies where lower peak plasma concentrations, prolonged systemic presence, or glycoside-specific tissue distribution are desired. The glucoside form avoids the high Cmax spike characteristic of the aglycone sideretin, which may be relevant for toxicity or efficacy window optimization.

Renal Urate Transporter Pharmacology Differentiating mURAT1-Specific vs. Multi-Transporter Mechanisms

The differential transporter interaction profile—where fraxetin specifically inhibits mURAT1 while fraxin broadly engages mGLUT9, mURAT1, mOAT1, and mOCT1 [4]—makes 5-Hydroxyfraxetin 8-beta-D-Glucoside a valuable probe for dissecting whether the 5-OH modification shifts or refines transporter selectivity relative to the parent glycoside fraxin. This application directly leverages the combined structural features (5-OH plus 8-O-glucose) unique to the target compound.

Coumarin Glycoside Analytical Reference Standard for LC-MS/MS Method Development

As a chromatographically distinct entity from its positional isomer (7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside), 5-Hydroxyfraxetin 8-beta-D-Glucoside serves as an essential reference standard for LC-MS/MS methods quantifying sideretin glycosides in plant tissues. The molecular ion transition expected for this compound (MRM: m/z 385→m/z 223 or similar, reflecting the glucoside→aglycone transition analogous to fraxin's m/z 369→207 [3]) enables specific detection separate from the isomer or fraxin.

Quote Request

Request a Quote for 5-Hydroxyfraxetin 8-beta-D-Glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.